molecular formula C14H17N3O3S2 B2635647 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 923510-55-8

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2635647
CAS RN: 923510-55-8
M. Wt: 339.43
InChI Key: IEZHZSUSSSQUIH-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . An efficient eco-friendly microwave-assisted synthesis of a similar compound was reported .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For a similar compound, the crystal structure demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For a similar compound, the crystal structure demonstrated a conventional chair conformation for the piperazine ring .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .

Antimicrobial Drug Development

The thiazole ring, a component of this compound, is found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . This suggests potential applications in the development of new antimicrobial drugs.

Antiretroviral Drug Development

Thiazole is also found in Ritonavir, an antiretroviral drug . This indicates potential applications in the development of new antiretroviral drugs.

Antifungal Drug Development

Abafungin, an antifungal drug, also contains a thiazole ring . This suggests potential applications in the development of new antifungal drugs.

Antineoplastic Drug Development

Thiazole is a component of Tiazofurin and Bleomycine, which are antineoplastic drugs . This indicates potential applications in the development of new antineoplastic drugs.

Anti-inflammatory and Analgesic Activity

The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity . This suggests potential applications in the development of new anti-inflammatory and analgesic drugs.

properties

IUPAC Name

1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(21-14)4-3-5-12(13)22(2,19)20/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZHZSUSSSQUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

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